molecular formula C10H7N3O B2718032 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 728894-87-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2718032
CAS No.: 728894-87-9
M. Wt: 185.186
InChI Key: KEANHZPGKNKJFT-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a benzonitrile moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves scalable methods such as the one-pot synthesis from amidoximes and carboxylic acids in the presence of inorganic bases. This method is advantageous due to its high efficiency and the ability to produce large quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEANHZPGKNKJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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